3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol
Description
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol is a synthetic organic compound characterized by a propane-1,2-diol backbone substituted with an amino group linked to a 2-methyl-3-phenylprop-2-en-1-yl moiety.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[(2-methyl-3-phenylprop-2-enyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3 |
InChI Key |
BJTLPEMJEBBQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol involves the reaction of 2-methyl-3-phenylprop-2-en-1-amine with propane-1,2-diol under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The secondary amine participates in nucleophilic substitution and condensation reactions. Key examples include:
In metabolic studies, the amine undergoes hydroxylation to form 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol, a major metabolite detected in murine models .
Oxidation of Hydroxyl Groups
The vicinal diol structure enables oxidation under acidic or enzymatic conditions:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 0°C | 2-Hydroxy-3-oxopropanoic acid derivative | Vicinal diol → α-hydroxy ketone |
| LPLA₂ Enzyme | pH 4.5, 37°C | Transacylation products (e.g., 1--acyl-NAS) | Enzymatic transfer of acyl groups to hydroxyls |
Enzymatic oxidation by lysosomal phospholipase A₂ (LPLA₂) produces transacylated derivatives, critical in lipid metabolism studies .
Propenyl Chain Reactivity
The 2-methyl-3-phenylprop-2-en-1-yl group undergoes addition and cyclization reactions:
| Reaction Type | Reagents | Products | Key Features |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Saturated alkylamine derivative | Complete reduction of double bond |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide intermediate | Stereoselective epoxide formation |
| Diels-Alder | Maleic anhydride, reflux | Six-membered cycloadduct | Electron-deficient dienophile participation |
The propenyl group’s conjugation with the phenyl ring enhances its reactivity in cycloadditions and electrophilic substitutions .
Metabolic Transformations
In vivo studies in mice reveal extensive metabolism:
| Pathway | Enzymes | Metabolites | Significance |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 | 3-[(4'-Hydroxyphenyl)amino]propane-1,2-diol | Enhanced polarity for renal excretion |
| Oxidation | Alcohol dehydrogenase | 2-Hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid | Carboxylic acid formation via two-step oxidation |
Over 90% of the administered dose is excreted as hydroxylated or oxidized metabolites within 24 hours .
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from simpler amines and diols due to steric and electronic effects:
| Compound | Key Functional Groups | Distinct Reactions |
|---|---|---|
| 3-Amino-propanediol | Primary amine, vicinal diol | Faster Schiff base formation but lower metabolic stability |
| 4-Hydroxycinnamic acid | Phenolic hydroxyl, carboxylic acid | Preferential antioxidant activity over nucleophilic reactions |
| 2-Methylcinnamaldehyde | Aldehyde, alkenyl | Fragrance applications via aldol condensation |
Stability Under Physiological Conditions
Scientific Research Applications
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Amino-Substituted Diol Derivatives
- (S)-3-((Pyridin-4-ylmethyl)amino)propane-1,2-diol (6h) Structure: Features a pyridinylmethyl group instead of the phenylpropenyl moiety. Properties: Lower yield (22.9%) compared to nitro-substituted analogs, suggesting steric or electronic challenges in synthesis . Applications: Evaluated for antitumor activity, highlighting the role of nitrogen-containing heterocycles in medicinal chemistry .
- (S)-3-(((5-(4-Nitrophenyl)furan-2-yl)methyl)amino)propane-1,2-diol (6i) Structure: Incorporates a nitroaryl-furan substituent. Properties: Higher yield (34.6%) than 6h, possibly due to enhanced reactivity of the nitro group .
Lobelane-Derived Diols (e.g., GZ-745A/B)
- Structure : Replace the central piperidine N-methyl group with N-1,2-diol (R/S configurations).
Halogenated Derivatives
- 3-[(3,4-Dibromophenyl)methyl]amino]propane-1,2-diol Structure: Bromine atoms on the phenyl ring increase molecular weight (182.22 g/mol) and may enhance stability or receptor binding .
Physicochemical Properties
Key Observations :
- Solubility: Diol-containing analogs (e.g., GZ-793A) exhibit significantly higher aqueous solubility than non-diol counterparts .
- Optical Activity : Stereochemistry (R vs. S) impacts physical properties; e.g., (R)-3-(6-bromo-indol-2-yl)propane-1,2-diol has [α]D²⁵ = +40.0, while its S-enantiomer may differ .
Biological Activity
The compound 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol , also known by its CAS number 1807938-64-2, has garnered attention for its potential biological activities. This article reviews the relevant literature concerning its biological effects, metabolic pathways, and potential applications in pharmacology.
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.29 g/mol
- CAS Number : 1807938-64-2
- Physical Form : Oil
- Purity : Minimum 95% .
Metabolism and Clearance
A significant study focused on the biotransformation and clearance of a related compound, 3-(phenylamino)propane-1,2-diol , in murine models. This research highlighted that the compound is extensively metabolized in vivo, with major metabolites identified as:
- 2-Hydroxy-3-(phenylamino)propanoic acid
- 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol
In C57BL/6 and A/J mice, the urinary excretion of these metabolites was predominant, indicating efficient metabolic processing. The study found that A/J mice exhibited a lower elimination rate compared to C57BL/6 mice when induced with beta-naphthoflavone, suggesting strain-dependent metabolic pathways .
Toxicological Implications
The compound has been implicated in the context of toxic oil syndrome (TOS), which emerged from the consumption of contaminated oils. Compounds similar to 3-(phenylamino)propane-1,2-diol were identified as potential toxic agents during the refining process of oils implicated in TOS. The epidemiological evidence suggests that derivatives of this compound could serve as markers for toxic oil batches .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally similar to this compound. These studies indicate potential inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
Preliminary research suggests that compounds with similar structural motifs may exhibit anti-inflammatory properties. These effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and mediators. Further studies are necessary to elucidate these mechanisms and confirm their therapeutic viability .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
